N-(4-methyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The exact structure would depend on the specific arrangement of these atoms in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is reacted . Without specific information, it’s difficult to provide a detailed chemical reactions analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Some general properties that might be relevant include melting point, boiling point, and solubility .Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is known that thiazole derivatives often interact with their targets through non-covalent interactions, which can lead to changes in the conformation and activity of the target . The presence of the phenyl and thiadiazole groups may also contribute to the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been found to participate in various chemical reactions, exploiting the reactivity of the thiazole ring . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability
Result of Action
Thiazole derivatives have been found to have various biological activities, including antimicrobial, analgesic, and antitumor effects . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-8-7-19-13(14-8)15-12(18)11-10(16-17-20-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFEOSTRGQLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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